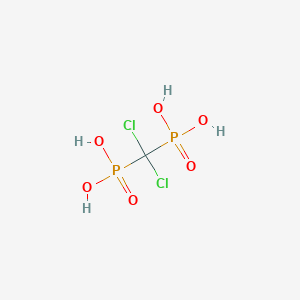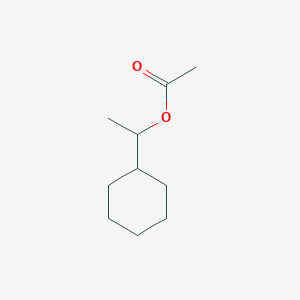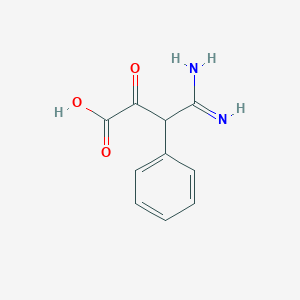
Amidinophenylpyruvic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amidinophenylpyruvic acid (APPA) is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is an amidine derivative of phenylpyruvic acid, which is a natural amino acid found in the body. APPA has been shown to possess numerous biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The exact mechanism of action of Amidinophenylpyruvic acid is not fully understood, but it has been proposed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, as well as modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemische Und Physiologische Effekte
Amidinophenylpyruvic acid has been shown to possess numerous biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has also been shown to modulate the activity of various enzymes involved in glucose metabolism, making it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Amidinophenylpyruvic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to fully elucidate its therapeutic potential.
Zukünftige Richtungen
There are numerous directions for future research on Amidinophenylpyruvic acid. One potential area of research is the development of novel synthetic methods to produce Amidinophenylpyruvic acid and its derivatives with improved pharmacological properties. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for further development.
Synthesemethoden
Amidinophenylpyruvic acid can be synthesized through a multi-step process starting from phenylpyruvic acid. The first step involves the conversion of phenylpyruvic acid to its corresponding amide, followed by the reaction with nitrous acid to generate the nitroso derivative. The nitroso derivative is then reduced to the amidine derivative using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Amidinophenylpyruvic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, Amidinophenylpyruvic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
10290-63-8 |
|---|---|
Produktname |
Amidinophenylpyruvic acid |
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
4-amino-4-imino-2-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C10H10N2O3/c11-9(12)7(8(13)10(14)15)6-4-2-1-3-5-6/h1-5,7H,(H3,11,12)(H,14,15) |
InChI-Schlüssel |
ZXBYWYQEQQBMBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)C(=O)O)C(=N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)C(=O)O)C(=N)N |
Synonyme |
4-amidinophenylpyroracemic acid 4-amidinophenylpyruvic acid 4-APPA amidinophenylpyruvic acid amidinophenylpyruvic acid, dihydrochloride amidinophenylpyruvic acid, monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



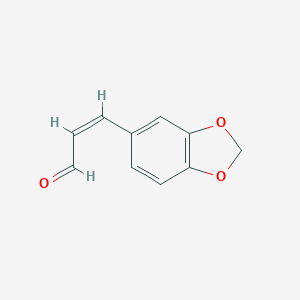
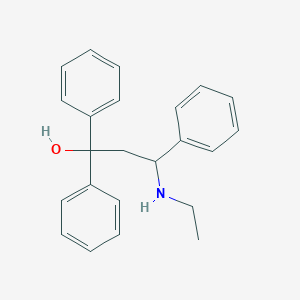
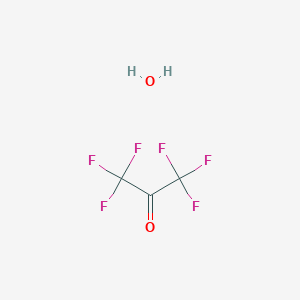
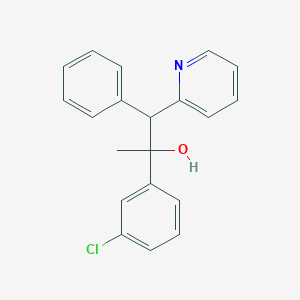

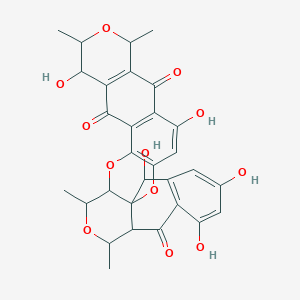
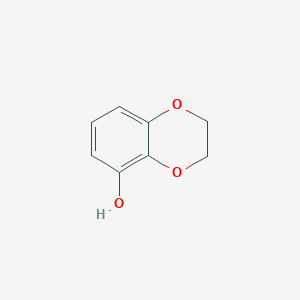

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)

